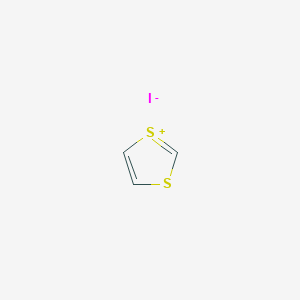
1,3-Dithiol-1-ium, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dithiol-1-ium, iodide is an organosulfur compound with the molecular formula C3H3IS2. It is a salt composed of a 1,3-dithiolium cation and an iodide anion. This compound is known for its unique chemical properties and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dithiol-1-ium, iodide can be synthesized through the reaction of 1,3-propanedithiol with iodine in the presence of a base. The reaction typically involves the following steps:
- Dissolve 1,3-propanedithiol in a suitable solvent such as dichloromethane.
- Add iodine to the solution while stirring.
- Introduce a base, such as triethylamine, to the reaction mixture.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity.
化学反应分析
Types of Reactions
1,3-Dithiol-1-ium, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The iodide anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like chloride, bromide, and thiolate ions can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are formed as the major products.
Substitution: The major products depend on the nucleophile used, resulting in various substituted dithiolium salts.
科学研究应用
1,3-Dithiol-1-ium, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is used in the study of biological systems involving sulfur metabolism.
Medicine: Research is being conducted on its potential use in drug development, particularly for its antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including conductive polymers and corrosion inhibitors.
作用机制
The mechanism of action of 1,3-Dithiol-1-ium, iodide involves its ability to interact with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence enzymatic activities and metabolic pathways. Additionally, its redox properties allow it to participate in electron transfer reactions, making it useful in various biochemical processes.
相似化合物的比较
Similar Compounds
1,3-Dithiolane: Similar structure but lacks the iodide anion.
1,3-Dithiane: Contains an additional carbon atom in the ring structure.
1,2-Ethanedithiol: A simpler dithiol compound with a shorter carbon chain.
Uniqueness
1,3-Dithiol-1-ium, iodide is unique due to its specific combination of a dithiolium cation and an iodide anion. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
属性
CAS 编号 |
1863-66-7 |
|---|---|
分子式 |
C3H3IS2 |
分子量 |
230.10 g/mol |
IUPAC 名称 |
1,3-dithiol-1-ium;iodide |
InChI |
InChI=1S/C3H3S2.HI/c1-2-5-3-4-1;/h1-3H;1H/q+1;/p-1 |
InChI 键 |
SXFYVWHTVDUQLE-UHFFFAOYSA-M |
规范 SMILES |
C1=C[S+]=CS1.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14751717.png)
![(1S,5S,6R,7R)-3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14751723.png)
![1-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14751731.png)
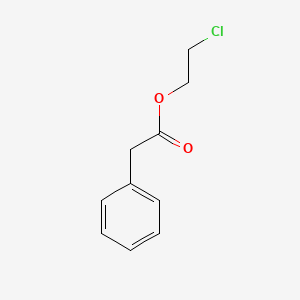
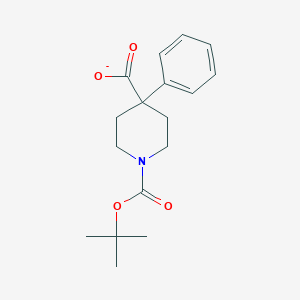
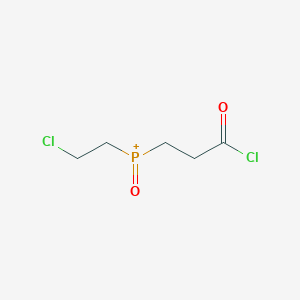
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751753.png)

![2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate](/img/structure/B14751762.png)
![(6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751778.png)
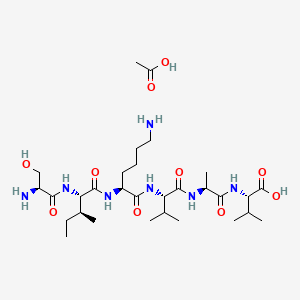
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)
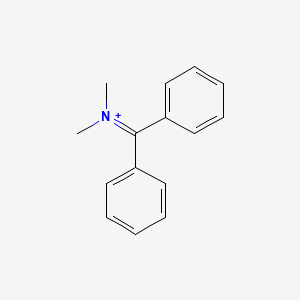
![(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol](/img/structure/B14751800.png)
